Piromelatine
Overview
Description
Piromelatine, also known as Neu-P11, is a multimodal sleep drug under development by Neurim Pharmaceuticals. It acts as an agonist at melatonin MT1, MT2, and serotonin 5-HT1A and 5-HT1D receptors. This compound is being investigated for its potential to improve cognitive function and slow the progression of Alzheimer’s disease by promoting better sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piromelatine involves several steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis.
Attachment of the methoxy group:
Formation of the pyranone ring: This step involves the cyclization of the intermediate to form the pyranone ring.
Final coupling: The final step involves coupling the indole derivative with the pyranone derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Piromelatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can occur at different positions on the indole and pyranone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Piromelatine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the interactions of melatonin and serotonin receptors.
Biology: this compound is used to investigate the role of melatonin and serotonin in regulating circadian rhythms and mood.
Medicine: It is being studied for its potential to treat insomnia, Alzheimer’s disease, and other cognitive disorders.
Industry: This compound is being developed as a therapeutic agent for various neurological and psychiatric conditions .
Mechanism of Action
Piromelatine exerts its effects by acting as an agonist at melatonin MT1, MT2, and serotonin 5-HT1A and 5-HT1D receptors. This binding triggers signaling pathways that regulate sleep, mood, and cognitive functions. The compound also has a low-affinity antagonistic effect on 5-HT2B, P2X3, and TRPV1 receptors, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Ramelteon: A synthetic melatonin receptor agonist used to treat insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used as an antidepressant
Uniqueness of Piromelatine
This compound is unique due to its multimodal action, targeting both melatonin and serotonin receptors. This dual action makes it potentially more effective in treating sleep disorders and cognitive impairments compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNBIHOAPJYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241566 | |
Record name | Piromelatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946846-83-9 | |
Record name | Piromelatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946846-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piromelatine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946846839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piromelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piromelatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIROMELATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UN2146K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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